ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 7 with a 3-fluorobenzyl ether group, at position 4 with a methyl group, and at position 3 with an ethyl propanoate chain. Coumarins are widely studied for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities . The fluorine atom in the benzyloxy substituent enhances metabolic stability and influences electronic properties, making this compound a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO5/c1-3-26-21(24)10-9-19-14(2)18-8-7-17(12-20(18)28-22(19)25)27-13-15-5-4-6-16(23)11-15/h4-8,11-12H,3,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXGZAGQCLPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)F)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with an ester in the presence of a strong acid catalyst.
Introduction of the Fluorobenzyl Ether Group: The 3-fluorobenzyl group is introduced through an etherification reaction, where the chromen-2-one intermediate is reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Propanoate Moiety: The final step involves the esterification of the chromen-2-one derivative with ethyl 3-bromopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-2-one core to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl ether group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of interest.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 3-fluorobenzyloxy group in the target compound introduces moderate electron-withdrawing effects, enhancing stability compared to the strongly electron-withdrawing nitro group in the 2-methoxy-5-nitrobenzyloxy analogue .
- Lipophilicity : Chloro substituents (e.g., in and ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The fluorine atom in the target compound balances lipophilicity and polarity .
Bioactivity Correlations
- Anticancer Potential: Compounds with trifluoromethyl groups (e.g., ) show enhanced cytotoxicity in cancer cell lines, attributed to improved target binding and metabolic resistance .
- Enzyme Inhibition : The 3-fluorobenzyloxy group in the target compound may enhance selectivity for cytochrome P450 enzymes compared to methyl-substituted analogues , as fluorine’s small size and electronegativity optimize steric and electronic interactions .
Spectroscopic Characterization
- NMR Signatures : The target compound’s ¹H-NMR spectrum would show a triplet for the ethyl ester (δ ~1.2–1.4 ppm) and a singlet for the 4-methyl group (δ ~2.3 ppm). Fluorine coupling in the aromatic region (δ ~7.0–7.5 ppm) distinguishes it from chloro or nitro analogues .
- IR Profiles : Strong carbonyl stretches (~1680–1750 cm⁻¹) are common across all analogues, but the nitro group in introduces additional peaks near 1520 cm⁻¹ (N–O asymmetric stretch) .
Biological Activity
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound that belongs to the class of chromenone derivatives. Its complex structure, characterized by various functional groups, suggests potential biological activities, particularly in pharmacology. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C22H20F O5
- Molecular Weight : Approximately 366.39 g/mol
Structural Features
The compound features:
- A chromenone core, which is known for its diverse biological activities.
- A propanoate ester group that enhances solubility and bioactivity.
- Substituents such as fluorine and phenyl groups that may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with similar chromenone structures exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Several studies have shown that chromenone derivatives can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
- Antioxidant Effects : The presence of electron-donating functional groups in the structure may enhance its ability to scavenge free radicals, thereby exhibiting antioxidant activity.
- Anticancer Potential : Chromenone derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzymatic Inhibition : this compound might inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Binding : Preliminary studies suggest potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
Study on Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various chromenone derivatives. The results indicated that compounds with similar structures to this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in treating inflammatory diseases .
Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of chromenone derivatives. The study utilized DPPH radical scavenging assays, revealing that this compound exhibited a notable ability to neutralize free radicals, indicating its potential as an antioxidant agent .
Anticancer Research
In a recent study published in Cancer Letters, researchers evaluated the anticancer effects of several chromenone derivatives on breast cancer cell lines. The findings suggested that ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate induced apoptosis and inhibited cell migration, highlighting its potential as a therapeutic candidate for cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | C15H16O5 | Lacks halogen substituents; simpler structure |
| Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarin | C21H19ClFO5 | Similar coumarin core but different substituents |
| Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarin | C22H19BrO5 | Contains bromine instead of chlorine; different reactivity |
The unique combination of fluorine and other substituents in ethyl 3-{7-[ (3-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate may enhance its biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
